molecular formula C19H21N5O4 B2619660 2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1263386-35-1

2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No. B2619660
CAS RN: 1263386-35-1
M. Wt: 383.408
InChI Key: AFHVZMLLQIGOIT-UHFFFAOYSA-N
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Description

The compound “2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step procedures . For instance, the synthesis of novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives involves a multi-step procedure, and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized by a nucleophilic substitution reaction .

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For instance, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .

Future Directions

The future directions in the research of similar compounds involve the design, synthesis, and evaluation of their biological activity. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

properties

IUPAC Name

2-[2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl]-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c25-19-17(28-16-5-2-7-20-18(16)21-19)6-8-22-9-11-23(12-10-22)14-3-1-4-15(13-14)24(26)27/h1-5,7,13,17H,6,8-12H2,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHVZMLLQIGOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2C(=O)NC3=C(O2)C=CC=N3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(3-nitrophenyl)piperazin-1-yl]ethyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

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